molecular formula C5H12<br>C5H12<br>CH3(CH2)3CH3 B7769027 Pentane CAS No. 70955-08-7

Pentane

Cat. No.: B7769027
CAS No.: 70955-08-7
M. Wt: 72.15 g/mol
InChI Key: OFBQJSOFQDEBGM-UHFFFAOYSA-N
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Description

Pentane is an organic compound belonging to the alkane group, characterized by its chemical formula C₅H₁₂. It consists of five carbon atoms and twelve hydrogen atoms, forming a straight-chain structure. This compound is a colorless liquid at room temperature with a distinctive gasoline-like odor. It is highly volatile and flammable, making it a significant compound in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane can be synthesized through several methods, including:

Industrial Production Methods

Industrially, this compound is primarily produced through the fractional distillation of crude oil. It is separated from other hydrocarbons based on its boiling point, which is around 36 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions

Pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentane has a wide range of applications in scientific research, including:

Mechanism of Action

Pentane exerts its effects primarily through its physical properties. As a solvent, it dissolves non-polar substances, facilitating various chemical reactions. In combustion, this compound undergoes oxidation, releasing energy in the form of heat and light. The molecular targets and pathways involved in these processes are primarily related to its interactions with other molecules and the energy released during combustion .

Comparison with Similar Compounds

Pentane is often compared with its isomers and other alkanes:

This compound’s uniqueness lies in its straight-chain structure, which provides a larger surface area for intermolecular interactions compared to its branched isomers .

Properties

IUPAC Name

pentane
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InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3
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InChI Key

OFBQJSOFQDEBGM-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
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Molecular Formula

C5H12, Array
Record name N-PENTANE
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Related CAS

9078-70-0, 59802-17-4
Record name Pentene, homopolymer
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DSSTOX Substance ID

DTXSID2025846
Record name Pentane
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Molecular Weight

72.15 g/mol
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Physical Description

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.]
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Boiling Point

97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F
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Flash Point

-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04%
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Density

0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63
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Vapor Density

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48
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Vapor Pressure

400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel].

CAS No.

109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9
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Melting Point

-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentane
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Pentane
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Pentane
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Pentane
Reactant of Route 5
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Customer
Q & A

Q1: What is the molecular formula and weight of pentane?

A1: this compound has the molecular formula C5H12 and a molecular weight of 72.15 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, [14C]-labeled pent-1-ene and [2-14C]pent-2-ene have been synthesized and used to study the combustion of this compound. [] Additionally, proton NMR spectra have been used to study the conformational behavior of n-pentane in nematic liquid crystals. []

Q3: What is the impact of cyclothis compound on supercritical solvent deasphalting of Canadian oil sand bitumen?

A3: Using a mixed solvent of 10 vol% cyclothis compound and 90 vol% n-pentane can increase deasphalted oil yield by 1-4 wt% compared to using n-pentane alone. This mixture also results in a higher softening point for the de-oiled asphalt, potentially leading to better asphalt particle production. []

Q4: Can this compound be used as a blowing agent in rigid foams, and how does it compare to other hydrocarbons?

A5: Yes, cyclothis compound is a favorable blowing agent for rigid foams, especially in blends with isobutane. While cyclothis compound offers excellent insulation properties (k-factor), its high boiling point necessitates higher foam densities and shot weights to maintain long-term dimensional stability. [] Blends with other hydrocarbons like isobutane and isothis compound can negatively impact insulation but recent polyurethane systems have mitigated this, enabling k-factor values comparable to pure cyclothis compound-blown foams. []

Q5: What is the role of pentenes in the combustion of this compound?

A6: Pentenes, primarily pent-2-ene, are formed as initial and direct products during this compound combustion below 400°C. [] Studies using [1-14C]Pent-1-ene and [2-14C]pent-2-ene reveal that pent-2-ene is the main conjugate alkene formed, and both pentenes are consumed at rates much higher than this compound itself. []

Q6: How does WC catalyst perform in n-pentane isomerization compared to Pt-based catalysts?

A7: WC catalysts prepared via temperature-programmed reduction and oxygen modification exhibited comparable activity to Pt-based catalysts in n-pentane isomerization. [] Under specific conditions (287 °C, 2.0 MPa, 1.0 h-1 space velocity, 4:1 H2/n-pentane molar ratio), WC achieved a 64.31% n-pentane conversion rate, 61.92% i-pentane yield, 96.29% i-pentane selectivity, and 97.64% liquid product yield. Notably, WC displayed equivalent selectivity to Pt catalysts. []

Q7: Can you elaborate on the acid modification of n-pentane isomerization catalysts and its benefits?

A8: Acid modification significantly enhances the activity and selectivity of non-noble metal catalysts in low-temperature n-pentane isomerization. [] This modification allows for a reduction in the optimal reaction temperature from 300 °C to 250 °C while maintaining or improving the catalyst's performance. []

Q8: What is the role of γ-Al2O3 in the Pt-SO42-/ZrO2 solid superacid catalyst for n-pentane isomerization?

A9: γ-Al2O3 serves as a support material for the Pt-SO42-/ZrO2 solid superacid catalyst used in n-pentane isomerization. [] The concentration of Al2O3 significantly influences the catalyst's performance. []

Q9: What is trans-hydrogenation and how is it relevant to this compound?

A10: Trans-hydrogenation is a process where hydrogen is transferred from a donor molecule (like this compound) to an acceptor molecule (like hexyne or hexadiene), converting low-value refinery products into more valuable alkenes. [] The thermodynamic favorability of this reaction depends on the specific acceptor molecule and reaction temperature. [] Chromia/alumina and K-CrOx/Al2O3 catalysts have shown promising activity in this compound trans-hydrogenation. []

Q10: How can molecular dynamics simulations be applied to understand the behavior of this compound?

A11: Molecular dynamics simulations, utilizing the TraPPE-EH force field, can accurately predict the vapor-liquid equilibrium, evaporation curve (290-390 K), coexisting phase densities, compression curve (370 K), and isothermal bulk modulus of n-pentane. [] The simulated properties show good agreement with experimental data from NIST, validating the use of TraPPE-EH for hydrocarbon simulations. []

Q11: Can you explain the development and application of a dissipative particle dynamics (DPD) force field for coarse-grained alkane molecules like this compound?

A12: A bottom-up approach, utilizing molecular dynamics trajectories from an atomistic model of n-pentane, has been employed to develop coarse-grained conservative and friction forces for DPD simulations. [] This allows for the simulation of larger systems while retaining some of the accuracy of the atomistic model. The accuracy of the coarse-grained model in predicting properties like self-diffusion and viscosity depends on the level of coarse-graining used. []

Q12: How does the structure of this compound derivatives, specifically 3-[(alkylsulfanyl)methyl]this compound-2,4-diones, influence their reduction reactions?

A13: The reduction of 3-[(alkylsulfanyl)methyl]this compound-2,4-diones with sodium borohydride leads to varying product distributions depending on the reaction conditions. [] Using 2.1 equivalents of sodium borohydride in aqueous methanol with sodium hydroxide at 50 °C primarily yields 4-(alkylsulfanyl)butane-2-ols through C2-C3 bond cleavage. [] In contrast, using an excess of sodium borohydride (2.6 equivalents) in absolute ethanol favors the formation of 3-[(alkylsulfanyl)methyl]this compound-2,4-diols. []

Q13: Are there challenges associated with the stability of lipid emulsions containing this compound?

A14: Lipid emulsions used in parenteral nutrition, like Intralipid, are susceptible to peroxidation, leading to the formation of this compound and malondialdehyde. [] This oxidative degradation can be exacerbated by the presence of H2O2 and FeCl2. [] Antioxidants such as superoxide dismutase, catalase, and vitamins C and E can effectively inhibit this peroxidation process. []

Q14: How can this compound be used as an indicator for oxidative rancidity in oils?

A15: Headspace gas chromatography can be used to measure this compound levels in oil samples, serving as an effective indicator of oxidative rancidity. [] This method offers a simple and accessible way to assess oil quality, with this compound concentration demonstrating a strong correlation with the peroxide value, a traditional indicator of rancidity. []

Q15: Can you describe a method for determining trace impurities in n-hexane and n-heptane using this compound as a reference?

A16: GC/CIMS (Gas Chromatography/Chemical Ionization Mass Spectrometry) offers a sensitive method for quantifying trace impurities in n-hexane and n-heptane. [] Using methane as both the carrier and reactant gas, and monitoring specific mass fragments (e.g., m/z 71 for n-pentane), impurities like cyclothis compound, benzene, and toluene can be detected at levels as low as 10-200 pg. []

Q16: How can this compound levels be measured in biological samples?

A17: Gas chromatography is a suitable technique for measuring this compound levels in biological samples, such as breath. [, , ] This method allows for the detection of this compound as a marker of lipid peroxidation in vivo. [, , ]

Q17: What are the environmental concerns associated with oil sands tailings ponds containing this compound and other hydrocarbons?

A18: Oil sands tailings ponds, often containing C5-C6 alkanes like this compound, pose a long-term environmental concern due to the potential for methanogenic biodegradation. [] Although considered recalcitrant, research shows that microbes in these ponds can degrade iso-alkanes and n-alkanes, producing methane, a potent greenhouse gas. [] Understanding the kinetics and microbial communities involved in this degradation process is crucial for predicting and mitigating long-term greenhouse gas emissions from these ponds. []

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